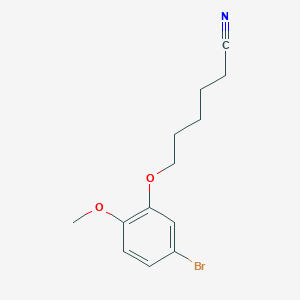

6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile

Description

6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile (CAS: 541529-34-4) is a brominated aromatic ether derivative featuring a hexanenitrile chain. Its molecular formula is C₁₃H₁₅BrNO₂, with a molecular weight of 299.17 g/mol. The compound comprises a 3-bromo-6-methoxyphenoxy group attached to a six-carbon nitrile chain.

Propriétés

IUPAC Name |

6-(5-bromo-2-methoxyphenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-16-12-7-6-11(14)10-13(12)17-9-5-3-2-4-8-15/h6-7,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXQKABLYNGBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-6-methoxyphenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane to form the desired product.

Industrial Production Methods

Industrial production of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the nitrile group.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Applications De Recherche Scientifique

6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the bromoalkane. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Hexanenitrile derivatives are characterized by a six-carbon chain terminating in a nitrile group. The biological and physicochemical properties of these compounds are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Influence: Bromine (Br) in the target compound and its analogs (e.g., 6-(4-Bromo-3-methylphenoxy)hexanenitrile) increases molecular weight and may enhance lipophilicity, affecting membrane permeability and receptor binding .

Methoxy Group Role: The 6-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., methyl groups) but could also increase susceptibility to oxidative metabolism .

Chain Flexibility :

Structure-Activity Relationships (SAR)

- Halogen Position: Bromine at the 3-position (target compound) vs. 4-position (6-(4-Bromo-3-methylphenoxy)hexanenitrile) may sterically hinder receptor binding or alter electronic effects.

- Methoxy vs. Methyl : Methoxy groups enhance solubility but may reduce metabolic stability compared to methyl groups .

- Nitrile Chain Length : The six-carbon chain balances flexibility and hydrophobicity, optimizing interactions in both agrochemical and pharmacological contexts .

Activité Biologique

6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile is C14H16BrNO3, with a molecular weight of approximately 328.19 g/mol. The compound features a brominated phenoxy group linked to a hexanenitrile chain, which may influence its biological interactions.

The biological activity of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and antimicrobial pathways. The presence of the bromine and methoxy groups enhances the compound's binding affinity, potentially modulating several biological processes.

Anti-inflammatory Effects

Preliminary studies indicate that 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

| Study Focus | Findings |

|---|---|

| Inflammatory Marker Reduction | A dose-dependent decrease in TNF-alpha production was observed in human macrophage cell lines, with a reduction of up to 40% compared to controls. |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Case Studies

In Vitro Study on Inflammation:

A study utilizing human macrophage cell lines treated with 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile indicated that the compound effectively inhibited TNF-alpha production, suggesting its potential for treating inflammatory diseases.

Antimicrobial Efficacy:

In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated effectiveness particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Applications in Research

The unique structural features of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile make it a valuable candidate for further exploration in various fields:

- Pharmaceutical Development: The compound can serve as a lead structure for developing derivatives with enhanced pharmacological properties.

- Biochemical Probes: It may be utilized in studies investigating enzyme-catalyzed reactions.

- Industrial Applications: Potential use in the development of specialty chemicals.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar phenoxy group | Potential anti-inflammatory effects |

| Compound B | Different chain length | Varying antimicrobial efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.